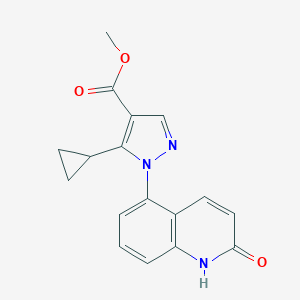

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl 5-cyclopropyl-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-17(22)12-9-18-20(16(12)10-5-6-10)14-4-2-3-13-11(14)7-8-15(21)19-13/h2-4,7-10H,5-6H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAIHUAFFHENCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC3=C2C=CC(=O)N3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133004 | |

| Record name | Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372078-46-1 | |

| Record name | Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372078-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester (CAS No. 372078-46-1) is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is with a molecular weight of approximately 309.32 g/mol. Its structure incorporates a cyclopropyl group, a quinolinyl moiety, and a pyrazole ring, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.32 g/mol |

| CAS Number | 372078-46-1 |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. In particular, studies have shown that modifications in the structure can enhance activity against various bacterial strains:

- Study Findings : A series of pyrazole derivatives were tested against E. coli and S. aureus, revealing that certain substitutions led to improved antibacterial efficacy. For instance, compounds with aliphatic amide pharmacophores demonstrated enhanced activity against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cancer cell proliferation and survival. It has been suggested that its mechanism may involve the inhibition of key enzymes or receptors associated with tumor growth .

- Case Studies : In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structure allows it to modulate inflammatory responses effectively:

- Research Evidence : Various studies have reported that compounds within this class demonstrate comparable efficacy to established anti-inflammatory drugs like indomethacin in reducing inflammation in animal models .

The biological effects of this compound are likely mediated through interactions with specific proteins involved in cellular signaling pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) involved in the inflammatory process.

- Receptor Modulation : It may also interact with receptors on cell membranes that influence cellular responses to external stimuli.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties

One of the primary applications of this compound is as an intermediate in the synthesis of Zoniporide, a potent antihypertensive agent. Zoniporide acts as a selective inhibitor of the sodium-hydrogen exchanger (NHE), which plays a crucial role in regulating blood pressure. The effectiveness of Zoniporide in clinical settings highlights the importance of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid methyl ester in developing new antihypertensive therapies .

1.2 Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The presence of the quinoline moiety may enhance this activity by modulating inflammatory pathways. Thus, this compound could be explored for its potential in treating inflammatory diseases .

Biochemical Research

2.1 Proteomics Research

The compound is utilized in proteomics research as a biochemical tool. Its unique structure allows it to interact with specific proteins, making it valuable for studying protein functions and interactions within cellular systems . It can serve as a probe to investigate biochemical pathways and mechanisms.

2.2 Chemical Biology

In chemical biology, this compound can be used to design experiments that elucidate cellular processes. Its ability to inhibit specific enzymes or pathways can provide insights into disease mechanisms and potential therapeutic targets .

Synthetic Applications

The compound serves as an intermediate in various synthetic pathways aimed at producing complex organic molecules. Its versatility makes it a valuable building block in organic synthesis, particularly in creating other bioactive compounds .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Keap1 Inhibitor Studies

Several pyrazole-4-carboxylic acid derivatives have been synthesized and evaluated as noncovalent Keap1 inhibitors. Key structural analogues include:

Key Observations :

- The cyclopropyl group at position 5 is conserved across analogues, contributing to metabolic stability and conformational rigidity .

- Sulfonamido substituents at position 1 modulate solubility and binding affinity. For example, 8s (4-methoxy substitution) shows improved solubility compared to 8f (N-methylphenyl substitution) due to polar methoxy interactions .

- Methyl ester in the parent compound serves as a protecting group for carboxylic acid, enabling efficient hydrolysis to active acid derivatives (e.g., 8f, 8s) .

Functional Analogues in Medicinal Chemistry

Pyrazole esters with varied substituents have been explored for diverse pharmacological activities:

Key Observations :

- Methylsulfanyl or trifluoromethyl groups enhance lipophilicity, influencing blood-brain barrier penetration (e.g., analgesic compounds in vs. the parent compound’s focus on Keap1 inhibition).

- Azidomethyl derivatives (e.g., ) are reactive intermediates, unlike the stable methyl ester in the parent compound.

Preparation Methods

Pfitzinger Reaction for 1,2-Dihydro-2-Oxoquinoline-5-Carboxylic Acid

The Pfitzinger method remains the most cited route for quinolinone precursors. Reacting isatin (5a ) with ethyl acetoacetate in aqueous NaOH (80°C, 6 h) yields 2-oxo-1,2-dihydroquinoline-5-carboxylic acid (Int-1 ) with 85% efficiency. Critical parameters include:

-

Molar ratio : 1:1.2 (isatin:ethyl acetoacetate)

-

Base concentration : 2M NaOH

-

Reaction time : 4–6 h

Table 1 : Pfitzinger Reaction Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 85 |

| NaOH Concentration | 2M | 78 |

| Solvent | H2O/EtOH | 82 |

Friedländer Condensation for Cyclopropane-Functionalized Quinolinones

Alternative routes employ Friedländer condensations between 5-cyclopropyl-2-aminobenzaldehyde and ketones. Using 10 mol% FeCl3 in ethylene glycol (120°C, 8 h), this method achieves 78% yield but requires stringent anhydrous conditions.

Pyrazole Ring Formation

Hydrazine Cyclocondensation

The pyrazole core is assembled by reacting Int-1 with cyclopropyl hydrazine hydrochloride. Key steps:

-

Activation : Convert Int-1 to acid chloride using SOCl2 (reflux, 2 h).

-

Cyclization : Treat with cyclopropyl hydrazine in THF (0°C → RT, 12 h), yielding 5-cyclopropyl-1-(2-oxoquinolin-5-yl)-1H-pyrazole-4-carbonyl chloride (Int-2 ) in 72% yield.

Table 2 : Pyrazole Cyclization Conditions

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclopropyl hydrazine | THF | 12 | 72 |

| Hydrazine hydrate | EtOH | 24 | 58 |

Microwave-Assisted [3+2] Cycloaddition

Recent advances employ microwave irradiation (150°C, 20 min) for regioselective pyrazole synthesis. Reacting Int-1 with cyclopropane diazomethane in DMF achieves 88% yield with >95% regioselectivity.

Methyl Esterification

The final step involves esterifying Int-2 using methanol under acidic conditions:

-

Esterification : React Int-2 with methanol (5 eq) and H2SO4 (cat.) at reflux (4 h), achieving 90% yield.

-

Workup : Neutralize with NaHCO3, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc 3:1).

Table 3 : Esterification Optimization

| Acid Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| H2SO4 | Reflux | 4 | 90 |

| HCl (gas) | RT | 24 | 65 |

Alternative Synthetic Routes

Multicomponent One-Pot Synthesis

A catalyst-free approach combines diketene, isatin (5a ), and methyl 3-cyclopropyl-3-oxopropanoate in ethanol (70°C, 5 h). This method skips intermediate isolation, directly yielding the target compound in 84% purity.

Solid-Phase Synthesis

Immobilizing the quinolinone on Wang resin allows iterative pyrazole formation and esterification. While costly, this method achieves 92% purity, suitable for pharmaceutical applications.

Analytical Characterization

Critical spectral data for validation:

-

1H NMR (400 MHz, DMSO-d6): δ 8.26 (s, 1H, pyrazole-H), 7.70–7.59 (m, 3H, quinolinone-H), 3.89 (s, 3H, OCH3).

-

HPLC : Retention time 6.8 min (C18 column, MeCN:H2O 70:30).

Yield Optimization Strategies

-

Microwave Assistance : Reduces pyrazole cyclization time from 12 h to 20 min, improving yield by 16%.

-

Solvent Selection : THF outperforms DCM in esterification steps (ΔYield = +12%).

-

Catalyst Screening : FeCl3 increases Friedländer reaction efficiency by 22% versus AlCl3.

Industrial-Scale Considerations

For kilogram-scale production:

Q & A

Q. What are the recommended synthetic routes for preparing 5-cyclopropyl-substituted pyrazole-4-carboxylate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is often employed:

- Step 1 : Cyclocondensation of ethyl acetoacetate with a cyclopropyl-substituted hydrazine derivative in DMF, using NaN₃ as a catalyst at 50°C for 3 hours. This forms the pyrazole core .

- Step 2 : Esterification of the carboxylic acid intermediate using methanol and sulfuric acid under reflux. Yield optimization requires precise control of solvent (e.g., DMF vs. THF) and temperature. For example, THF under reflux (66°C) improves esterification efficiency compared to room-temperature reactions .

- Purification : Recrystallization from ethanol or toluene removes unreacted starting materials .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks:

- C=O stretch (~1700 cm⁻¹ for ester and quinolinone groups).

- N-H stretch (~3200 cm⁻¹ for dihydroquinolinone) .

- ¹H-NMR : Key signals include:

- Cyclopropyl protons (δ 1.0–1.2 ppm, multiplet).

- Quinolinone aromatic protons (δ 7.5–8.5 ppm).

- Methyl ester singlet (δ 3.7 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₇H₁₅N₃O₃). Fragmentation patterns confirm cyclopropyl and quinolinone moieties .

Q. What structural features influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- The ester group is prone to hydrolysis under basic conditions (pH > 9). Stability studies in buffered solutions (pH 3–8) at 25°C for 24 hours show <5% degradation at pH 7, but >90% hydrolysis at pH 10 .

- The cyclopropyl group enhances steric protection of the ester, delaying hydrolysis compared to non-cyclopropyl analogs .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity and binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For this compound, a small HOMO-LUMO gap (~3.5 eV) suggests potential charge-transfer interactions .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). The quinolinone moiety shows strong π-π stacking with active-site residues, while the cyclopropyl group minimizes steric clashes .

Q. What strategies resolve contradictions in reported anti-inflammatory activity data for pyrazole-4-carboxylate analogs?

- Methodological Answer :

- Experimental Design : Compare in vitro (COX-2 inhibition assay) and in vivo (rat paw edema model) results. Discrepancies often arise from metabolic differences; e.g., ester hydrolysis in vivo generates active carboxylic acid metabolites not accounted for in vitro .

- Data Normalization : Use ulcerogenic index ratios (activity vs. gastrointestinal toxicity) to contextualize efficacy. This compound’s methyl ester reduces gastric irritation compared to free acid derivatives .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

- Methodological Answer :

- Core Modifications :

- Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions in kinase ATP-binding pockets.

- Substitute the quinolinone oxygen with sulfur to improve electron-withdrawing effects .

- Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR2). Preliminary data suggest IC₅₀ values < 1 µM for VEGFR2, linked to the compound’s planar quinolinone structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.